Cimadronate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cimadronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the phosphonate groups, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Cimadronate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Investigated for its effects on bone resorption and osteoclast activity.
Medicine: Studied for its potential in treating bone-related diseases such as osteoporosis, hypercalcemia of malignancy, and bone metastases.
Industry: Utilized in the development of bone density conservation agents and antitumor drugs
Mécanisme D'action
Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .
Comparaison Avec Des Composés Similaires
Cimadronate is part of the bisphosphonate family, which includes other compounds such as:
- Etidronate
- Clodronate
- Pamidronate
- Alendronate
- Risedronate
- Ibandronate
- Tiludronate
Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .
Activité Biologique
Cimadronate, also known as YM-175, is a nitrogen-containing bisphosphonate that has shown significant potential in the treatment of bone-related disorders, particularly in inhibiting bone resorption. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.
This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for bone degradation, and their activity is crucial in conditions like osteoporosis and tumor-induced bone loss. The compound binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast formation and activity. This action is mediated through several pathways:
- Inhibition of V-ATPase Activity : this compound has been shown to inhibit the vacuolar ATPase (V-ATPase) enzyme in osteoclasts, which is essential for proton transport and acidification necessary for bone resorption .
- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in osteoclast precursors, further reducing the number of active osteoclasts and thus decreasing bone resorption rates .
Efficacy in Combination Therapy
This compound has been evaluated in combination with parathyroid hormone (PTH) to enhance anabolic effects on bone. Research indicates that the combination therapy results in significant increases in bone mineral density (BMD) compared to either treatment alone:
Study | Treatment | Outcome | Duration |
---|---|---|---|
Mashiba et al. (1995) | PTH + this compound | Increased mid-femoral BMD; anabolic effect observed | 8 weeks |
Zhang et al. (1998) | PTH + this compound | Enhanced BMD in both cancellous and cortical bone | 12 months |
These studies demonstrate that this compound does not blunt the anabolic response to PTH, making it a valuable option for patients requiring both anti-resorptive and anabolic therapies .
Comparative Studies
In comparative studies with other bisphosphonates, this compound has shown superior efficacy in certain contexts:
- A study involving aged ovariectomized rats demonstrated that concurrent treatment with PTH and this compound led to increased BMD without the adverse effects associated with other bisphosphonates .
- In human trials, patients receiving this compound exhibited significant improvements in BMD metrics compared to those treated with standard bisphosphonates alone .
Case Studies
- Renal Cell Carcinoma : A case report highlighted a patient with renal cell carcinoma who experienced significant remission of lung and bone metastases following treatment with this compound. The therapy resulted in improved quality of life and reduced skeletal-related events .
- Postmenopausal Osteoporosis : In a cohort of postmenopausal women, those treated with this compound alongside traditional therapies reported enhanced BMD at both lumbar spine and hip sites after one year of treatment, compared to control groups receiving monotherapy .
Safety Profile
This compound has been generally well-tolerated in clinical settings. Side effects are similar to those observed with other bisphosphonates but may include gastrointestinal disturbances and acute phase reactions. Long-term studies suggest no significant over-mineralization or adverse skeletal effects when administered at recommended doses .
Propriétés
Numéro CAS |
32545-64-5 |
---|---|
Formule moléculaire |
C7H17NO6P2 |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
[(cyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
GBBBPWVJGMFZGX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
Synonymes |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.